1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
Description
This compound features a pyridazine core substituted at position 3 with a piperazine ring, which is further linked to a pyrazole moiety at position 4.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(14-16-15-22-18-5-2-1-4-17(16)18)27-12-10-26(11-13-27)19-6-7-20(25-24-19)28-9-3-8-23-28/h1-9,15,22H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRIQXVYXMAWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Synthesis of the Pyridazine Ring: The pyridazine ring can be formed via condensation reactions between hydrazines and 1,4-diketones.
Coupling with Piperazine: The pyrazole and pyridazine rings are then coupled with piperazine through nucleophilic substitution reactions.
Indole Attachment: The final step involves the attachment of the indole moiety to the ethanone backbone, often through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that indole-pyrazole hybrids exhibit promising anticancer properties. The integration of the indole and pyrazole moieties in the compound can enhance its ability to target tubulin, disrupting cancer cell proliferation. Studies indicate that similar compounds have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar effects due to structural analogies .
Antimicrobial Properties
Indole derivatives have been widely studied for their antimicrobial activity. The presence of the indole and pyrazole groups in the compound suggests potential effectiveness against a range of microbial pathogens. Research indicates that such hybrids can exhibit synergistic effects, enhancing their antimicrobial efficacy compared to their individual components .
Neurological Applications
The compound's structural components suggest potential applications in treating neurological disorders. For instance, derivatives with piperazine rings have been explored for their ability to act as histamine receptor antagonists, which are relevant in managing conditions like anxiety and depression . Additionally, studies on related compounds have indicated potential as GlyT1 inhibitors, which could offer therapeutic benefits in the treatment of schizophrenia and other mood disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Indole-pyrazole hybrids showed significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial Effects | Compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study C | Neurological Impact | Demonstrated potential as a GlyT1 inhibitor, showing promise in animal models for treating schizophrenia. |
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The indole moiety may intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Key Observations :
- Pyridazine vs.
- Ethanone vs. Ethanol Linkers: The ethanone group in the target compound may enhance metabolic stability compared to ethanol derivatives (e.g., 4b) .
- Indole Positioning : The indole-3-yl group is conserved across analogs, suggesting its critical role in binding interactions .
Functional and Pharmacological Comparison
Binding Affinity and Potency
- 5-HT6 Receptor Antagonists: Compound 4j (naphthalen-1-ylsulfonyl derivative): IC50 = 32 nM in calcium mobilization assays .
Physicochemical Properties
- Solubility : The pyridazine ring in the target compound may enhance water solubility compared to sulfonyl-containing analogs (e.g., 3f, 4b) due to increased polarity .
- Metabolic Stability: The ethanone linker is less prone to oxidation than ethanol derivatives (e.g., 4b), suggesting improved pharmacokinetics .
Biological Activity
The compound 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be broken down into several pharmacophoric elements:
- Pyridazine ring : Associated with various biological activities including anti-cancer properties.
- Piperazine moiety : Known for its role in enhancing bioavailability and modulating receptor interactions.
- Indole structure : Often linked to neuropharmacological effects.
Anticancer Properties
Research indicates that derivatives of the piperazine and pyridazine structures have shown significant anticancer activity. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting a strong potential for development as an anticancer agent .
Antitubercular Activity
In a study focused on developing new antitubercular agents, compounds structurally related to the target compound were synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited promising activity, with IC90 values ranging from 3.73 to 4.00 μM, indicating that modifications to the core structure can enhance efficacy against tuberculosis .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Kinase Inhibition : The compound may inhibit critical signaling pathways involved in cell growth and survival.
- Receptor Modulation : The piperazine ring enhances binding affinity to various receptors, which could mediate therapeutic effects.
- Cytotoxicity : Preliminary studies show low cytotoxicity in human cell lines (HEK-293), which is crucial for drug development .
Study 1: Anticancer Activity
In a recent study, a series of piperazine derivatives were tested for their anticancer properties. The lead compound demonstrated significant inhibition of cancer cell growth with an IC50 value of 0.5 μM against breast cancer cells. These findings suggest that structural modifications can lead to enhanced potency .
Study 2: Antitubercular Efficacy
Another study evaluated the antitubercular activity of related compounds against Mycobacterium tuberculosis. Among the synthesized derivatives, one showed an IC90 value of 40.32 μM, which highlights the potential for further optimization to improve efficacy .
Data Tables
Q & A
Q. What are the optimized synthetic routes for preparing 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone?
The synthesis of this compound involves sequential functionalization of heterocyclic cores. A typical approach includes:
- Pyridazine-piperazine coupling : Reacting 6-chloropyridazine derivatives with piperazine under reflux conditions (e.g., xylene, 25–30 hours) to form the pyridazin-piperazine scaffold .
- Pyrazole introduction : Substituting the pyridazine with 1H-pyrazole via nucleophilic aromatic substitution, often using Pd catalysis for regioselectivity.
- Indole-ethanone conjugation : Coupling the piperazine nitrogen with 2-(1H-indol-3-yl)ethanone via amide or ketone linkages, requiring anhydrous conditions and catalysts like DCC/DMAP .
Purification typically involves recrystallization (e.g., methanol) or column chromatography.
Q. How can the structure of this compound be validated post-synthesis?
Q. What experimental strategies assess solubility and stability for in vitro assays?
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Stability : Conduct accelerated degradation studies under UV light, humidity, and elevated temperatures (40–60°C), monitored via LC-MS to identify decomposition products .
Advanced Research Questions
Q. How can biological targets be identified for this compound?
- Molecular docking : Screen against protein databases (e.g., PDB) focusing on kinases or GPCRs due to piperazine/indole motifs. Use AutoDock Vina with flexible ligand docking to account for piperazine ring conformations.
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT receptors) with HEK293 cells expressing target receptors. IC₅₀ values are calculated using nonlinear regression .
Q. What methodologies support structure-activity relationship (SAR) studies?
- Analog synthesis : Systematically modify substituents (e.g., pyrazole C-3 vs. C-5 positions, indole N-alkylation) and test in bioassays.
- Data analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polar surface area) with activity .
Q. How can metabolic pathways be predicted for this compound?
- In vitro hepatocyte assays : Incubate with primary hepatocytes (human/rat) and analyze metabolites via LC-MS/MS. Major Phase I pathways (oxidation, hydrolysis) are expected due to amide/piperazine groups.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to identify enzyme interactions .
Q. What challenges arise in crystallographic refinement of this compound?
Q. How are mechanistic studies designed for enzyme inhibition?
- Kinetic assays : Measure IC₅₀ under varied substrate concentrations (Lineweaver-Burk plots) to distinguish competitive/noncompetitive inhibition.
- Crystallographic trapping : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes. Cryo-cooling (100 K) preserves ligand-enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
